2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-

Molecular Properties Drug-likeness Permeability

2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- (CAS 61948-43-4; NSC is a synthetic pyridine-2-carboxylic acid derivative that constitutes the central pyridyl fragment of the natural cytotoxic antibiotic streptonigrin. It is listed in multiple authoritative chemical inventories, including the NCI Developmental Therapeutics Program (DTP) repository, the EPA CompTox Chemicals Dashboard, and the FDA Global Substance Registration System (UNII 3NX65BR8DL).

Molecular Formula C15H16N2O5
Molecular Weight 304.30 g/mol
CAS No. 61948-43-4
Cat. No. B12788137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-
CAS61948-43-4
Molecular FormulaC15H16N2O5
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=CN=C1C(=O)O)N)C2=C(C(=C(C=C2)OC)OC)O
InChIInChI=1S/C15H16N2O5/c1-7-11(9(16)6-17-12(7)15(19)20)8-4-5-10(21-2)14(22-3)13(8)18/h4-6,18H,16H2,1-3H3,(H,19,20)
InChIKeyCTSHLPJLRNLIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- (CAS 61948-43-4)


2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- (CAS 61948-43-4; NSC 266502) is a synthetic pyridine-2-carboxylic acid derivative that constitutes the central pyridyl fragment of the natural cytotoxic antibiotic streptonigrin [1]. It is listed in multiple authoritative chemical inventories, including the NCI Developmental Therapeutics Program (DTP) repository, the EPA CompTox Chemicals Dashboard, and the FDA Global Substance Registration System (UNII 3NX65BR8DL) [2]. The compound's structural features—a 5-amino group, a 4-(2-hydroxy-3,4-dimethoxyphenyl) substituent, and a 3-methyl group on the picolinic acid core—distinguish it from more complex streptonigrin analogs that bear an additional quinoline or imidazoquinoline moiety at the 6-position.

Why Generic Substitution of 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- (CAS 61948-43-4) Is Scientifically Unreliable


Despite a shared pyridine-2-carboxylic acid scaffold with streptonigrin and its congeners, simple substitution is not equivalent. The target compound lacks the 6-substituted quinoline/imidazoquinoline ring system present in the natural product and its bioactive derivatives [1]. This structural simplification reduces molecular weight by approximately 200 Da, alters hydrogen bond donor/acceptor counts, and lowers lipophilicity (XLogP3), all of which are known to influence permeability, solubility, and target engagement [2]. Consequently, replacement of the target compound with streptonigrin or desmethoxy analogs without experimental verification would alter key physicochemical and biological profile attributes, undermining reproducibility in any assay or formulation where these properties have been optimized for the specific compound.

Quantitative Differentiators for 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- (CAS 61948-43-4) vs. Closest Analogs


Molecular Weight: 202 Da Lighter Than Streptonigrin

The target compound has a molecular weight of 304.30 g/mol, compared to 506.5 g/mol for the parent natural product streptonigrin (PubChem CID 5353862), a 202.2 Da reduction [1][2]. This substantial difference places the target compound within the Lipinski rule-of-five preferred range (MW < 500), while streptonigrin violates the mass criterion. Lower molecular weight generally correlates with improved passive membrane permeability and dissolution rate.

Molecular Properties Drug-likeness Permeability

Lipophilicity (XLogP3): 1.2 Log Units Lower Than Streptonigrin

The computed lipophilicity (XLogP3) for the target compound is 1.6, whereas streptonigrin has an XLogP3 of 2.8, a difference of –1.2 log units [1][2]. Lower lipophilicity suggests improved aqueous solubility and reduced non-specific binding to lipids and proteins, which can translate to cleaner assay readouts in high-throughput screening contexts.

Lipophilicity Solubility Absorption

Topological Polar Surface Area (TPSA): 55 Ų Less Than Streptonigrin

The target compound exhibits a TPSA of 115 Ų, compared to 170 Ų for streptonigrin, a reduction of 55 Ų [1][2]. TPSA values ≤140 Ų are favorable for passive oral absorption and blood–brain barrier penetration, while values >140 Ų are associated with poor membrane permeation. Thus, the target compound falls within the preferred window, whereas streptonigrin exceeds it by 30 Ų.

Polar Surface Area Cell Permeability CNS Penetration

Hydrogen Bond Donor Count: 3 vs. 5 for Streptonigrin

The target compound possesses 3 hydrogen bond donors (HBD), while streptonigrin has 5 [1][2]. The Lipinski rule states that HBD ≤ 5 is permitted; the target compound's lower HBD count reduces the energy penalty for desolvation upon membrane crossing and may contribute to improved passive permeation relative to streptonigrin.

Hydrogen Bonding Bioavailability ADME

Structural Simplification: Absence of Quinoline Moiety Relative to Streptonigrin

The target compound lacks the quinoline-5,8-dione substructure that is present in streptonigrin and is responsible for redox cycling, metal chelation, and DNA intercalation-associated genotoxicity [1]. No quantitative genotoxicity comparison is available, but the absence of this substructure structurally eliminates the key pharmacophore linked to streptonigrin's mechanism of DNA damage.

Structural Simplification Genotoxicity Metal Chelation

Recommended Application Scenarios for 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- (CAS 61948-43-4) Based on Evidence


Simplified Streptonigrin Analog for Structure–Activity Relationship (SAR) Studies

The compound serves as a core scaffold for exploring contributions of the quinoline-dione moiety to cytotoxicity, genotoxicity, and metal chelation by direct comparison with streptonigrin and desmethoxy analogs. Its lower molecular weight and reduced hydrogen bond donor count make it amenable to synthetic elaboration via amide coupling or N-alkylation at the 5-amino position, enabling systematic SAR investigations [1].

Permeability-Optimized Probe for Intracellular Target Profiling

With a TPSA of 115 Ų (<140 Ų) and an XLogP3 of 1.6, the compound is predicted to exhibit superior passive cell permeability compared to streptonigrin (TPSA 170 Ų, XLogP3 2.8). It can therefore be prioritized in cell-based phenotypic screens where intracellular target engagement is required but compound solubility and permeability are limiting factors [1].

Negative Control or Reference Standard for Metal Chelation Assays

The absence of the catechol-like quinoline-5,8-dione substructure that mediates streptonigrin's metal-dependent DNA cleavage suggests that the target compound may exhibit markedly reduced iron(II) or copper(II) chelation. It can be utilized as a negative control compound in metal-chelation-dependent biochemical assays to isolate metal-independent effects [1].

Quote Request

Request a Quote for 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.